

An In-Depth Technical Guide to 1-Iodooctane: Structure, Isomers, and Applications

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Compound of Interest

Compound Name: 1-Iodooctane

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This technical guide provides a comprehensive overview of **1-iodooctane**, a significant alkyl iodide in organic synthesis and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details its structural formula, isomers, physicochemical properties, and key experimental protocols.

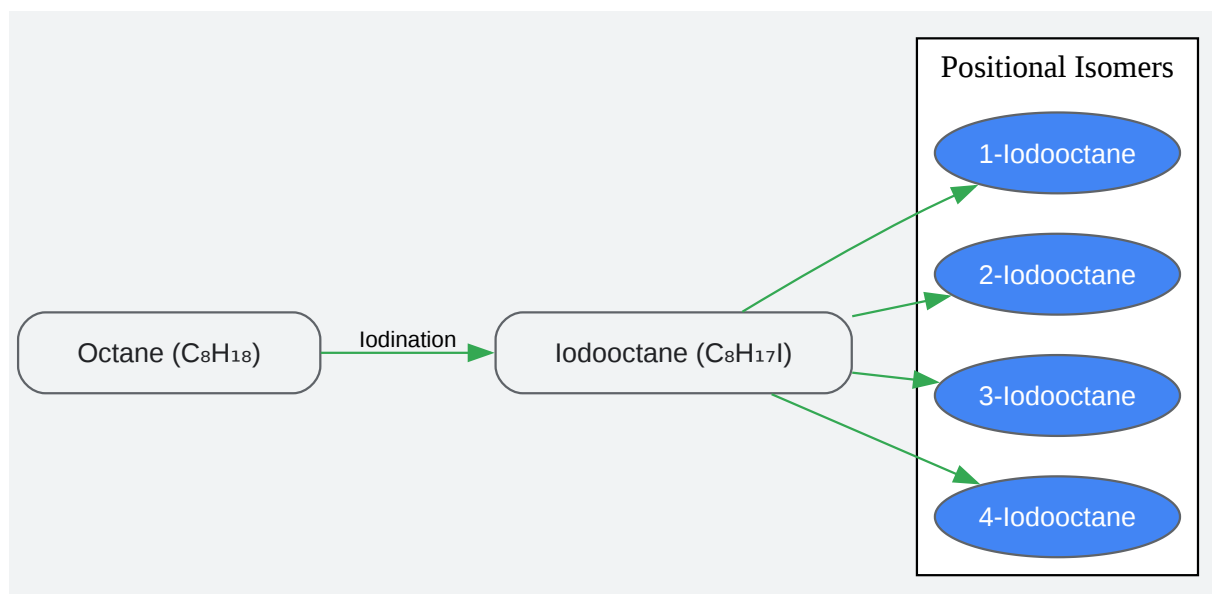
Structural Formula and Isomerism

1-Iodooctane is a primary alkyl halide with the chemical formula $C_8H_{17}I$. The iodine atom is attached to the terminal carbon of an eight-carbon chain.

The molecular structure of iodooctane allows for several positional isomers, where the iodine atom is located at different positions along the octane backbone. The primary isomers of interest are:

- **1-Iodooctane:** The straight-chain isomer with the iodine on the first carbon.
- **2-Iodooctane:** The iodine atom is located on the second carbon atom.
- **3-Iodooctane:** The iodine is attached to the third carbon.
- **4-Iodooctane:** The iodine is bonded to the fourth carbon atom.

Beyond positional isomers, stereoisomerism is also possible for isomers other than **1-iodooctane**. For instance, 2-iodooctane, 3-iodooctane, and 4-iodooctane are chiral molecules and exist as a pair of enantiomers.



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Positional isomers of iodooctane derived from the parent alkane, octane.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-iodooctane** and its primary isomers. This data is essential for designing experiments, predicting reactivity, and ensuring safe handling.

Property	1-Iodooctane	2-Iodooctane	3-Iodooctane	4-Iodooctane
Molecular Formula	C ₈ H ₁₇ I	C ₈ H ₁₇ I	C ₈ H ₁₇ I	C ₈ H ₁₇ I
Molecular Weight	240.13 g/mol	240.13 g/mol	240.13 g/mol	240.13 g/mol
CAS Number	629-27-6	557-36-8	6169-11-5	1117-32-4
Boiling Point	225-226 °C	Not available	Not available	Not available
Melting Point	-46 to -45 °C	Not available	Not available	Not available
Density	1.33 g/mL at 25 °C	1.325 g/mL	Not available	Not available
Refractive Index (n _{20/D})	1.4878	1.4896	Not available	Not available

Experimental Protocols

This section provides detailed methodologies for key experiments involving **1-iodooctane**, including its synthesis, catalytic reduction, and application in surface science.

Synthesis of 1-Iodooctane via Finkelstein Reaction

The Finkelstein reaction is a well-established method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.^{[1][2][3]} This protocol details the synthesis of **1-iodooctane** from 1-bromooctane.

Materials:

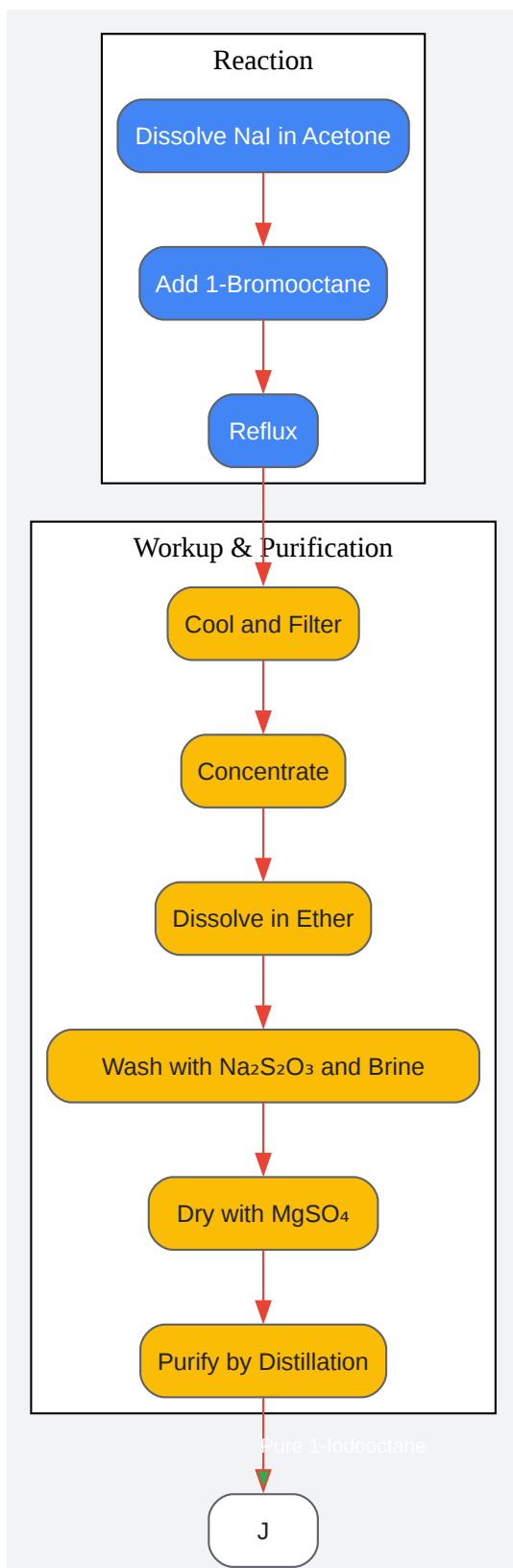
- 1-Bromooctane
- Sodium iodide (NaI), anhydrous
- Acetone, anhydrous
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution

- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
- To this solution, add 1-bromooctane (1.0 equivalent).
- Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 24 hours.
- After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
- Subsequently, wash the organic layer with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **1-iodooctane**.
- The product can be further purified by vacuum distillation.



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Workflow for the synthesis of **1-iodooctane** via the Finkelstein reaction.

Catalytic Reduction of 1-Iodooctane

1-Iodooctane can undergo catalytic reduction, for instance, by electrogenerated nickel(I) salen at a carbon cathode in dimethylformamide.^[4]

Materials:

- **1-Iodooctane**
- Nickel(II) salen complex
- Tetra-n-butylammonium tetrafluoroborate (TBATF) as a supporting electrolyte
- Dimethylformamide (DMF), anhydrous
- Three-electrode electrochemical cell (glassy carbon working electrode, platinum counter electrode, and a reference electrode)
- Potentiostat/galvanostat

Procedure:

- Prepare a solution of the nickel(II) salen complex and **1-iodooctane** in anhydrous DMF containing TBATF.
- Assemble the three-electrode cell with the prepared solution.
- Perform cyclic voltammetry to determine the reduction potential of the nickel(II) salen complex.
- Carry out controlled-potential (bulk) electrolysis at a potential slightly more negative than the reduction potential of the nickel(II) complex to generate the nickel(I) catalyst.
- The reduction of **1-iodooctane** will proceed, and the reaction can be monitored by chromatographic techniques (e.g., GC-MS) to identify and quantify the products (e.g., octane, octene, and hexadecane).

Formation of a Self-Assembled Monolayer (SAM) on Silicon

1-Iodooctane can be used to form self-assembled monolayers on silicon surfaces, which is of interest for modifying surface properties in materials science and electronics.[5]

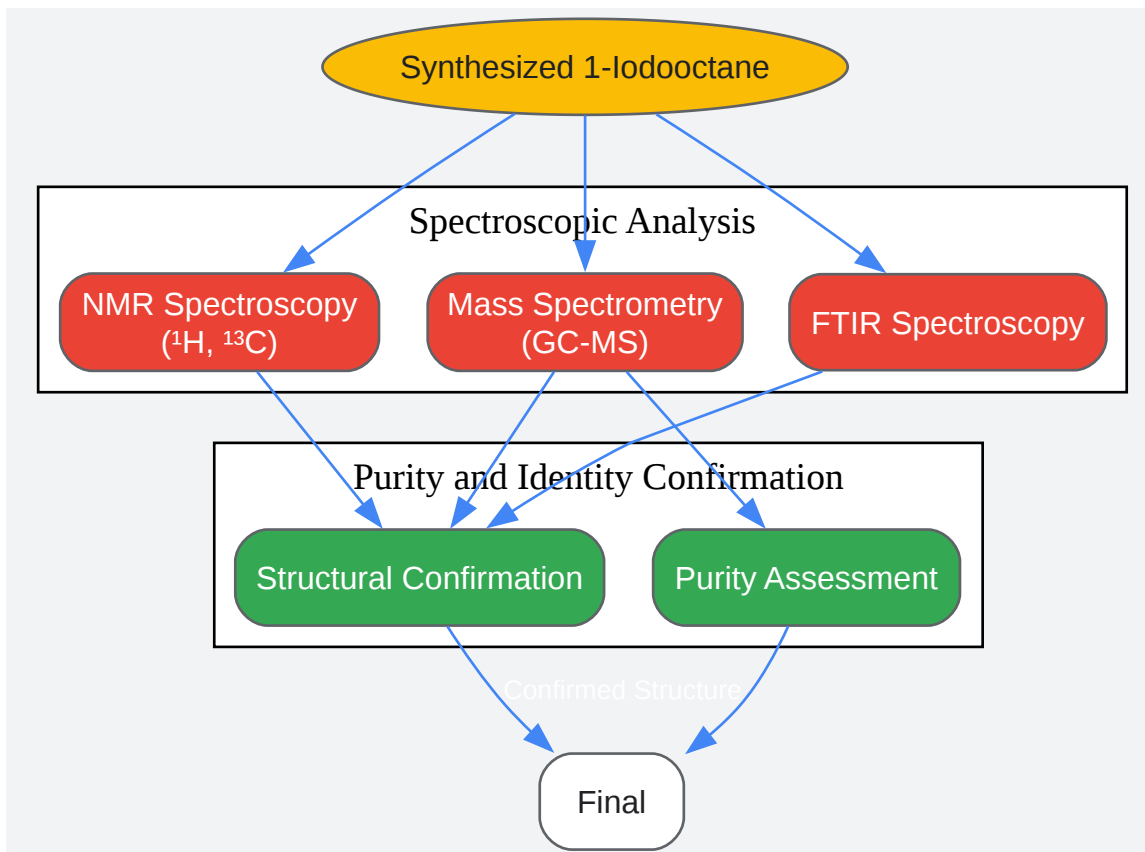
Materials:

- Silicon wafer
- **1-Iodooctane**
- Anhydrous solvent (e.g., toluene or hexane)
- Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED)
- Deionized water
- Nitrogen gas
- Sonicator
- Glovebox or inert atmosphere chamber

Procedure:

- Substrate Cleaning:
 - Cut the silicon wafer to the desired size.
 - Clean the wafer by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water).
 - Immerse the wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide layer. (Warning: Piranha solution is extremely corrosive and reactive).
 - Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.

- SAM Formation:
 - Prepare a dilute solution (e.g., 1-10 mM) of **1-iodooctane** in an anhydrous solvent inside a glovebox or inert atmosphere chamber.
 - Immerse the cleaned and dried silicon wafer in the **1-iodooctane** solution.
 - Allow the self-assembly to proceed for a specified time, typically several hours to a day.
 - Remove the wafer from the solution and rinse it with the pure solvent to remove any physisorbed molecules.
 - Dry the wafer under a stream of nitrogen.
- Characterization:
 - The resulting monolayer can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).



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General analytical workflow for the characterization of **1-iodooctane**.

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